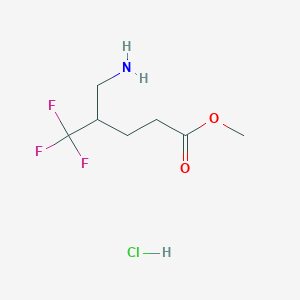

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate hydrochloride”. It has a CAS Number of 911634-66-7 . The compound is available from various suppliers .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H" . This code provides a textual representation of the molecular structure, indicating that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.63 . It is a powder at room temperature and is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Drug Development

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride has been involved in the synthesis and structural characterization of potential therapeutic compounds. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines, suggesting potential applications in anticancer drug development (Basu Baul et al., 2009).

Role in Metabolic Studies

In metabolic engineering and biotechnological research, derivatives of this compound have been investigated for the production of biofuels. Specific pentanol isomers, derived from microbial fermentations of amino acid substrates, have been explored for their potential as biofuels, highlighting the role of this compound in the synthesis of biofuel precursors (Cann & Liao, 2009).

Material Science Applications

In material science, the chemical has been used in the synthesis of poly(ester amides) derived from carbohydrates, showcasing its utility in creating biodegradable polymers. These polymers undergo hydrolytic degradation, which can be influenced by the incorporation of sugar-based monomers, potentially leading to applications in environmentally friendly materials (Pinilla, Martínez, & Galbis, 2002).

Synthetic Chemistry and Catalysis

In synthetic chemistry, this compound has contributed to the development of new synthetic routes. For example, the synthesis of heterocycles from the addition of polyhaloalkanes to unsaturated systems has been reported, indicating the compound's role in facilitating novel chemical transformations (Dudinov, Belen’kii, Nesterov, & Krayushkin, 1998).

Environmental and Corrosion Studies

This compound has also been studied in the context of environmental science and corrosion inhibition, demonstrating its versatility in scientific research. For example, triazole derivatives, which could be synthesized using this compound as a precursor, have been evaluated as inhibitors for mild steel corrosion in acidic solutions, offering insights into protective measures against material degradation (Hassan, Abdelghani, & Amin, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or inhaled, or if skin irritation occurs, seek medical advice .

Propiedades

IUPAC Name |

methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRPURFPTFWNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)

![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)